Superior RARα Antagonism Potency and >300-Fold Selectivity Over RARβ and RARγ
In a cell-based GeneBLAzer transactivation assay, YCT-529 (compound 9) potently inhibits RARα with an IC50 of 1.2 nM. Crucially, it exhibits >358-fold selectivity over RARβ and >308-fold selectivity over RARγ, as determined in the same assay system [1]. In contrast, the pan-antagonist BMS-189453 lacks this selectivity, inhibiting both RARα and RARγ while exhibiting partial agonist activity at RARβ [2]. The RARα-selective antagonist ER-50891 has a reported IC50 of 31.2 nM, making YCT-529 approximately 26-fold more potent in direct comparison .
| Evidence Dimension | RARα inhibitory potency (IC50) and selectivity |
|---|---|
| Target Compound Data | IC50 = 1.2 nM (RARα); >358-fold selective over RARβ; >308-fold selective over RARγ |
| Comparator Or Baseline | BMS-189453: pan-antagonist (no selectivity data); ER-50891: IC50 = 31.2 nM (RARα) |
| Quantified Difference | YCT-529 is ~26-fold more potent than ER-50891; selectivity window exceeds 300-fold versus pan-antagonist BMS-189453 |
| Conditions | GeneBLAzer cell-based transactivation assay |
Why This Matters
High potency at RARα reduces the required dose, while exceptional selectivity minimizes off-target effects on RARβ/γ-dependent pathways, a critical advantage for a contraceptive intended for long-term use.
- [1] From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. J Med Chem. 2026;69(2):1568–1605. doi:10.1021/acs.jmedchem.5c03051. View Source
- [2] Mannowetz N, et al. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates. Commun Med (Lond). 2025;5:68. doi:10.1038/s43856-025-00752-7. View Source
